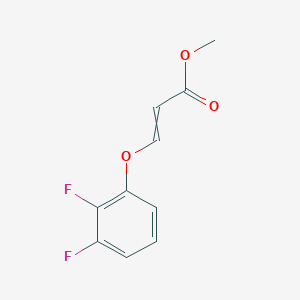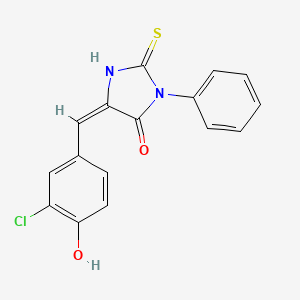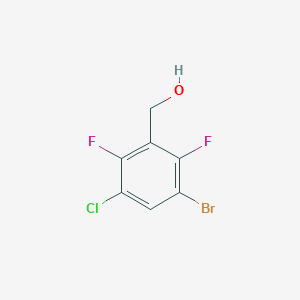![molecular formula C16H22N2 B13722402 {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a cyclopentylmethyl group attached to the indole ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For the specific synthesis of {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine, a palladium-catalyzed Larock indole synthesis can be employed. This method involves the cyclization of ortho-iodoanilines with alkynes in the presence of a palladium catalyst . The cyclopentylmethyl group can be introduced via a Grignard reaction, and the methylamine group can be added through reductive amination.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindoles.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Aplicaciones Científicas De Investigación
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission . The cyclopentylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound with a simple indole ring structure.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring structure.
Uniqueness
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine is unique due to the presence of the cyclopentylmethyl group, which is not commonly found in other indole derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H22N2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
1-[1-(cyclopentylmethyl)indol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C16H22N2/c1-17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-3-5-13/h6-10,13,17H,2-5,11-12H2,1H3 |
Clave InChI |
ZLSXZAOUWGLHIO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1)N(C=C2)CC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)

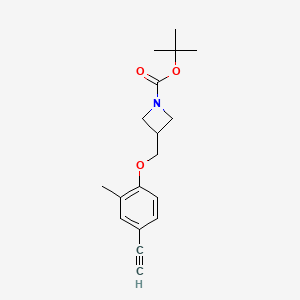
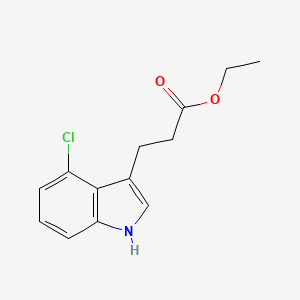
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)

